![molecular formula C12H12Cl2N2OS2 B13920373 [3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13920373.png)
[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD09996890, also known as [3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate, is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a cyanocarbonimidodithioate moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate involves several steps. One common method includes the reaction of 2,4-dichlorophenol with 3-chloropropylamine to form an intermediate, which is then reacted with methyl isothiocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyanocarbonimidodithioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
[3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of [3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-(2,4-Dichlorophenoxy)propyl]methyl-thiocyanate
- [3-(2,4-Dichlorophenoxy)propyl]methyl-isothiocyanate
- [3-(2,4-Dichlorophenoxy)propyl]methyl-carbamodithioate
Uniqueness
What sets [3-(2,4-Dichlorophenoxy)propyl]methyl-cyanocarbonimidodithioate apart from similar compounds is its unique combination of the dichlorophenoxy group and the cyanocarbonimidodithioate moiety. This structure imparts distinct chemical properties, such as enhanced reactivity and specific binding affinities, making it particularly valuable in certain research and industrial applications.
Eigenschaften
Molekularformel |
C12H12Cl2N2OS2 |
|---|---|
Molekulargewicht |
335.3 g/mol |
IUPAC-Name |
[3-(2,4-dichlorophenoxy)propylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C12H12Cl2N2OS2/c1-18-12(16-8-15)19-6-2-5-17-11-4-3-9(13)7-10(11)14/h3-4,7H,2,5-6H2,1H3 |
InChI-Schlüssel |
SUQZOTWKTPGNNP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=NC#N)SCCCOC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


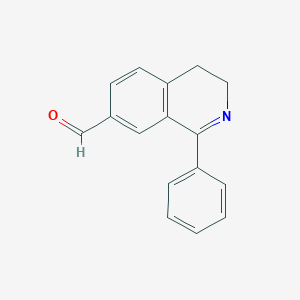
![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)
![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)

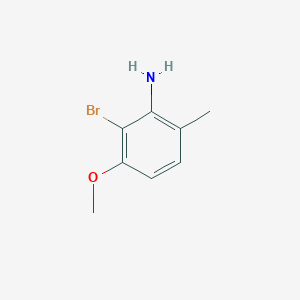



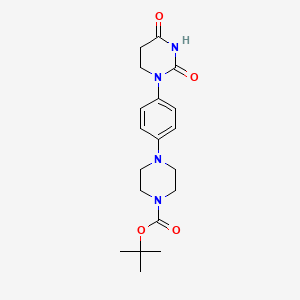
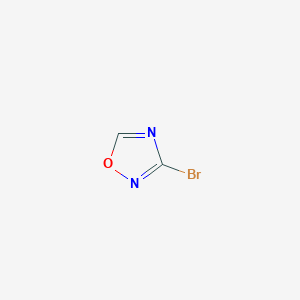
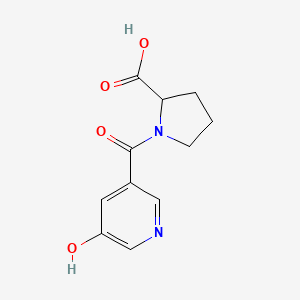

![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)

